molecular formula C10H9BrN2O2 B14909657 7-Bromo-3-(2-hydroxyethyl)cinnolin-4-ol

7-Bromo-3-(2-hydroxyethyl)cinnolin-4-ol

Cat. No.: B14909657
M. Wt: 269.09 g/mol
InChI Key: PJSRFYHAZFNLCR-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 7-Bromo-3-(2-hydroxyethyl)cinnolin-4-ol typically involves the bromination of cinnoline derivatives followed by the introduction of a hydroxyethyl group. The specific synthetic routes and reaction conditions can vary, but common methods include:

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

7-Bromo-3-(2-hydroxyethyl)cinnolin-4-ol can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alkyl halides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

7-Bromo-3-(2-hydroxyethyl)cinnolin-4-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-Bromo-3-(2-hydroxyethyl)cinnolin-4-ol involves its interaction with specific molecular targets and pathways. For example, its potential antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, it may act by interfering with cell division or inducing apoptosis in cancer cells. The exact molecular targets and pathways can vary depending on the specific application and biological system being studied .

Comparison with Similar Compounds

7-Bromo-3-(2-hydroxyethyl)cinnolin-4-ol can be compared with other cinnoline derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C10H9BrN2O2

Molecular Weight

269.09 g/mol

IUPAC Name

7-bromo-3-(2-hydroxyethyl)-1H-cinnolin-4-one

InChI

InChI=1S/C10H9BrN2O2/c11-6-1-2-7-9(5-6)13-12-8(3-4-14)10(7)15/h1-2,5,14H,3-4H2,(H,13,15)

InChI Key

PJSRFYHAZFNLCR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1Br)NN=C(C2=O)CCO

Origin of Product

United States

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